molecular formula C10H14N2O2 B2763532 2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide CAS No. 2034338-21-9

2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide

Cat. No. B2763532
CAS RN: 2034338-21-9
M. Wt: 194.234
InChI Key: SPNIRABRGLRMJT-UHFFFAOYSA-N
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Description

“2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide” is a chemical compound. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in adjacent positions . Isoxazoles are known for their wide range of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole-substituted compounds has been achieved from readily available materials . The process involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This is followed by treatment with excess hydrazine hydrate in ethanol, and then condensation with aromatic aldehydes in methanol . The resulting compounds are then treated with chloramine-T, undergoing oxidative cyclization .


Molecular Structure Analysis

The molecular structure of isoxazole compounds is highly dependent on the side-chain substituents . The presence of a central carbon in the molecule allows for a flexible adaptation that leads to multiple forms . The supramolecular architectures of amide-containing compounds like “this compound” can be modulated by variations in solvents, flexibility, and the presence/absence of amide–amide interactions .


Chemical Reactions Analysis

Isoxazole compounds are known for their wide range of chemical reactions . They can undergo various reactions such as oxidative cyclization . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Research has shown that cyclopropane-containing compounds, like 2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide, play a significant role in the synthesis of conformationally restricted analogues of biologically active molecules. For example, the cyclopropane ring has been effectively used to restrict the conformation of histamine analogues, leading to improved activity and insights into bioactive conformations (Kazuta et al., 2002). This methodology extends to the development of potent histamine H3 receptor agonists with significant selectivity, underscoring the cyclopropane structure's value in medicinal chemistry (Kazuta et al., 2003).

Corrosion Inhibition

Compounds with a cyclopropyl and isoxazole moiety have been evaluated for their corrosion inhibition properties. For instance, isoxazolidine and isoxazoline derivatives, related in structural motifs to this compound, have shown promising inhibition efficiencies, suggesting their application in protecting metals against corrosion in acidic and oil medium environments (Yıldırım & Çetin, 2008).

Anticancer and Antimicrobial Activities

Research into similar structural analogues of this compound has revealed potential anticancer and antimicrobial activities. For example, 5-methyl-4-phenyl thiazole derivatives have been synthesized and shown to possess anticancer activity against human lung adenocarcinoma cells, highlighting the therapeutic potential of such compounds (Evren et al., 2019). Furthermore, isoxazole-substituted 1,3,4-oxadiazoles have demonstrated good antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Marri et al., 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of benzothiazolinone acetamide analogs, related in functionality to this compound, has provided insights into their potential photovoltaic efficiency and ligand-protein interactions. These compounds have shown good light-harvesting efficiency and promising non-linear optical activity, suggesting applications in dye-sensitized solar cells and molecular electronics. Additionally, their interaction with Cyclooxygenase 1 (COX1) through molecular docking studies indicates potential therapeutic applications (Mary et al., 2020).

Mechanism of Action

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets in the body.

Mode of Action

It is known that the oxazole ring is a crucial structural component in many biologically active compounds . The presence of the oxazole ring might contribute to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , the compound may have diverse effects at the molecular and cellular levels.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a rich source of new compounds having promising biological activities, accelerating the drug discovery programme .

properties

IUPAC Name

2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-9(6-12-14-7)5-11-10(13)4-8-2-3-8/h6,8H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNIRABRGLRMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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